6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C7H2BrCl2N3 |
|---|---|
Molecular Weight |
278.92 g/mol |
IUPAC Name |
6-bromo-2,4-dichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H |
InChI Key |
DTAUKJRNFMKSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Pyrido[3,4-d]pyrimidine Core
A common synthetic route to this compound involves selective halogenation of a pyrido[3,4-d]pyrimidine core or its precursors. The process typically includes:
- Starting Material: A pyrido[3,4-d]pyrimidine intermediate bearing reactive sites for halogen substitution.
- Halogen Sources: Bromine for bromination at the 6-position and chlorine sources such as thionyl chloride or phosphorus oxychloride for chlorination at the 2- and 4-positions.
- Reaction Conditions: Controlled temperature and solvent environment (e.g., polar aprotic solvents) to achieve regioselective halogenation without overreaction or degradation.
This method is supported by analogous procedures in related compounds such as 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine, where bromination and chlorination are performed sequentially or simultaneously under carefully optimized conditions.
Cyclocondensation and Functional Group Transformations
Another approach involves the cyclocondensation of aminopyridine or aminopyrimidine derivatives with carbon disulfide or other reagents to form the pyrimidine ring, followed by halogenation steps:
- Cyclocondensation: Using 4-aminopyrimidine derivatives with carbon disulfide in the presence of bases like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) to form thioxopyrido[3,4-d]pyrimidine intermediates.
- Halogenation: Subsequent chlorination of lactam moieties with thionyl chloride to introduce chlorine atoms at desired positions.
- Bromination: Introduction of bromine at the 6-position either before or after chlorination, depending on the reactivity and stability of intermediates.
This multi-step sequence allows for the preparation of halogenated pyrido[3,4-d]pyrimidines with controlled substitution patterns and has been demonstrated in the synthesis of related analogues.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclocondensation | 4-Aminopyrimidine + Carbon disulfide, DBU, solvent (e.g., DMF) | Formation of thioxopyrido[3,4-d]pyrimidine intermediate |
| 2 | Chlorination | Thionyl chloride (SOCl2), catalytic DMF, reflux | Introduction of chlorine atoms at 2- and 4-positions |
| 3 | Bromination | Bromine (Br2) or N-bromosuccinimide (NBS), controlled temp | Bromination at 6-position to yield this compound |
| 4 | Purification | Crystallization, chromatography | Isolation of pure target compound |
Challenges and Considerations in Synthesis
- Regioselectivity: Achieving selective halogenation at the 6-position for bromine and 2,4-positions for chlorine requires precise control of reaction conditions.
- Solubility and Purification: Some intermediates exhibit low solubility, complicating purification steps and reducing yields.
- Reactivity of Halogenated Intermediates: Halogenated pyrido[3,4-d]pyrimidines can be sensitive to hydrolysis or nucleophilic substitution, necessitating mild conditions during work-up and storage.
- Catalyst and Ligand Effects: For subsequent functionalization, palladium-catalyzed cross-coupling reactions may be hindered by steric and electronic effects of halogens on the heterocyclic core.
Summary of Research Findings and Source Integration
- The synthesis of this compound is closely related to methods used for analogous heterocycles such as 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine, where halogenation is a key step.
- General synthetic strategies for pyrido[3,4-d]pyrimidines involve cyclocondensation of aminopyrimidines and subsequent functional group transformations including halogenation.
- Detailed synthetic routes include the use of thionyl chloride for chlorination and bromine or NBS for bromination, with attention to reaction conditions to optimize yield and purity.
- Challenges such as regioselectivity, purification, and reactivity of intermediates are well documented and require careful optimization.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typical in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrido[3,4-d]pyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative .
Scientific Research Applications
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological studies: It is employed in the design of molecular probes and bioactive molecules for studying cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events crucial for cell signaling .
Comparison with Similar Compounds
Structural Analogues in the Pyrido[3,4-d]pyrimidine Family
Key Observations :
- Halogen vs.
- Saturation Effects : Hydrogenated derivatives (e.g., tetrahydropyrido[4,3-d]pyrimidines) show lower electrophilicity, limiting their utility in metal-catalyzed reactions .
Pyrazolo[3,4-d]pyrimidine Analogues
Key Observations :
- Antiparasitic Activity : Pyrazolo[3,4-d]pyrimidines with 4-chloro and aryl substituents (e.g., 4-chlorophenyl) demonstrate superior activity against T. cruzi compared to pyrido[3,4-d]pyrimidines, likely due to enhanced membrane permeability .
Thieno[2,3-d]pyrimidine and Oxazolo[4,5-b]pyridine Derivatives
Key Observations :
- Electrophilicity: Thieno[2,3-d]pyrimidines exhibit comparable reactivity to pyrido analogues but with sulfur-enhanced π-stacking in crystallography .
Medicinal Chemistry :
- The 6-bromo substituent in pyrido[3,4-d]pyrimidines is critical for designing CXCR2 antagonists, though competing reactivity requires careful optimization .
- Pyrazolo[3,4-d]pyrimidines outperform pyrido analogues in antiparasitic activity due to better selectivity profiles (e.g., compound 44, SI > 200) .
Biological Activity
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure characterized by bromine and chlorine substituents on a pyrido[3,4-d]pyrimidine core, which contributes to its unique properties and potential therapeutic applications. Its molecular formula is C7H2BrCl2N3, with a molecular weight of 278.92 g/mol.
Chemical Structure and Properties
The structural integrity of this compound allows it to interact with various biological targets. The presence of halogen atoms enhances its reactivity and binding affinity towards enzymes and receptors involved in critical cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C7H2BrCl2N3 |
| Molecular Weight | 278.92 g/mol |
| CAS Number | 1234616-70-6 |
| Structural Features | Bromine and Chlorine substituents on the pyridopyrimidine core |
Anticancer Properties
Research indicates that this compound exhibits anti-cancer activity by targeting specific kinases involved in cell proliferation and survival. For instance, studies have shown that this compound can inhibit fibroblast growth factor receptors (FGFR) and other tyrosine kinases, making it a candidate for anticancer therapies. The inhibition of these pathways is crucial as they are often dysregulated in various cancers.
Key Findings:
- Inhibition of Kinases: The compound has been shown to inhibit specific kinases that are critical for tumor growth.
- Preclinical Models: Derivatives of this compound have demonstrated significant tumor growth inhibition in preclinical models.
The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors. This binding can block substrate access or alter the activity of these biomolecules:
- Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
- Alteration of Signaling Pathways: By interacting with kinases, it can modulate signaling pathways associated with cancer progression.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory effects . Research has indicated that derivatives of this compound possess significant anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dichloropyrido[2,3-d]pyrimidine | Lacks bromine substituent | Serves as a precursor for further halogenation |
| 5-Methyl-6-(methyl(3,4,5-trimethoxyphenyl)amino)pyrido[2,3-d]pyrimidine | Additional methyl and methoxy groups | Enhanced activity against dihydrofolate reductase |
| 6-(2,6-Dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-one | Contains a phenyl group | Different target specificity related to kinase inhibition |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity: A study demonstrated that derivatives of this compound significantly inhibited tumor growth in various cancer cell lines (IC50 values < 40 nM) .
- Anti-inflammatory Studies: Research highlighted the anti-inflammatory properties of this compound through its interaction with inflammatory mediators .
- Kinase Inhibition Studies: Investigations into the binding affinity of this compound revealed its potential as an inhibitor of critical kinases involved in cancer progression .
Q & A
Q. What are the common synthetic routes for 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine, and how do reaction conditions influence yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, pyrido[3,4-d]pyrimidine derivatives can be prepared by reacting halogenated precursors (e.g., bromomalonaldehyde) with pyrimidine intermediates under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as Pd(PPh₃)₄ may enhance coupling efficiency. Reaction temperature (80–120°C) and stoichiometric ratios of halogens (Br vs. Cl) significantly impact yields, with excess halogenation leading to by-products .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural validation involves multi-spectroscopic analysis:
- NMR : and NMR identify substituent positions via chemical shifts (e.g., Br and Cl substituents cause deshielding).
- X-ray crystallography : Resolves bond angles and crystallographic packing (see analogous pyrido[2,3-d]pyrimidine structures in Acta Crystallographica reports) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₇H₃BrCl₂N₃: ~316.84) .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for halogen-substituted pyridopyrimidines under cross-coupling conditions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency often arise from steric hindrance or electronic effects. For this compound:
- Electronic factors : The electron-withdrawing Cl groups at positions 2 and 4 reduce electron density at the Br site, slowing oxidative addition. Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance reactivity.
- Steric effects : Steric crowding at position 6 (Br) may require microwave-assisted heating to accelerate reactions .
Q. How can computational modeling predict the pharmacological potential of this compound?
- Methodological Answer :
- Docking studies : Compare the compound’s structure to known kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines targeting EGFR). Software like AutoDock Vina evaluates binding affinities to active sites.
- ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity. The bromo and chloro substituents may increase lipophilicity, requiring formulation optimization for bioavailability .
Q. What are the challenges in scaling up the synthesis of this compound while minimizing impurities?
- Methodological Answer : Key issues include halogen scrambling and dimerization. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
